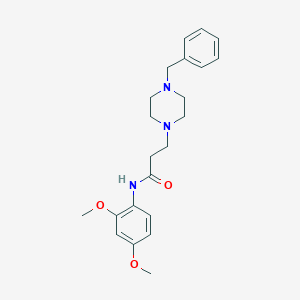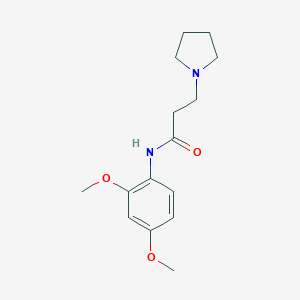
1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 4-methoxybenzoyl chloride, followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with specific biological targets can be harnessed to develop therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its unique chemical structure allows for the creation of polymers and other materials with tailored characteristics.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.
4-Methoxybenzyl chloride: Contains the methoxybenzyl moiety but lacks the piperazine and phenyl groups.
2-Methoxyphenylacetonitrile: Features the methoxyphenyl group but has a different functional group and lacks the piperazine ring.
Uniqueness
What sets 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine apart from these similar compounds is its combination of functional groups and the presence of the piperazine ring
Propriétés
Formule moléculaire |
C20H22N2O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-7-15(8-10-16)19(23)21-11-13-22(14-12-21)20(24)17-5-3-4-6-18(17)26-2/h3-10H,11-14H2,1-2H3 |
Clé InChI |
VNNSLJCBWXAPEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide](/img/structure/B248252.png)
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B248253.png)
![3-[benzyl(ethyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248255.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B248259.png)

![3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248262.png)




![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)

![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)
